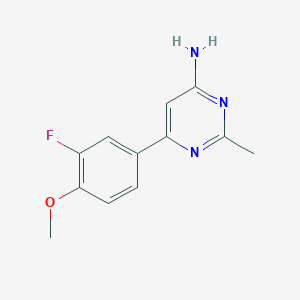

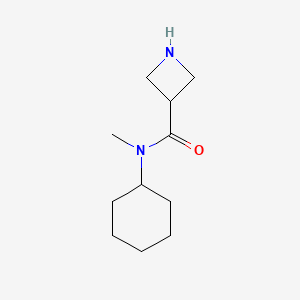

6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine

Vue d'ensemble

Description

3-Fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It is used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors, rhodium catalyzed cyanation, and Petasis reaction .

Synthesis Analysis

The synthesis of 3-Fluoro-4-methoxyphenylboronic acid involves multistep reactions . Unfortunately, the specific synthesis process for “6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine” is not available in the sources I found.Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxyphenylboronic acid is represented by the SMILES stringCOc1ccc(cc1F)B(O)O . This represents a molecule with a boronic acid group attached to a phenyl ring that also carries a fluoro and a methoxy substituent . Physical And Chemical Properties Analysis

3-Fluoro-4-methoxyphenylboronic acid is a powder with a melting point of 206-211 °C (lit.) . Its molecular weight is 169.95 .Applications De Recherche Scientifique

Synthesis Methodologies

The compound's relevance in synthesis methodologies is evident, as seen in the synthesis of related compounds like 2-Fluoro-4-bromobiphenyl, a crucial intermediate in manufacturing anti-inflammatory and analgesic materials. The synthesis pathways often emphasize the need for practical, scalable methods and caution against using toxic or expensive reagents, highlighting the importance of efficiency and safety in chemical synthesis processes (Qiu, Gu, Zhang, & Xu, 2009).

Chemosensors

Research also delves into the development of chemosensors, where related compounds serve as fluorophoric platforms for detecting various analytes, including metal ions, anions, and neutral molecules. This underlines the compound's potential utility in crafting sensitive and selective detection systems for a broad spectrum of substances (Roy, 2021).

Analytical Applications

Analytical applications are another significant research area, with related compounds aiding in the quantitative and qualitative analysis of bioactive metabolites, emphasizing their role in understanding biological effects and exposures. The methodologies typically involve advanced techniques like liquid and gas chromatography, showcasing the compound's applicability in sophisticated analytical processes (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Environmental Purification

The compound's analogs are also pivotal in environmental science, particularly in the removal of persistent pollutants from water. This is critical in ensuring safe drinking water, illustrating the compound's role in enhancing public health and safety (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c1-7-15-10(6-12(14)16-7)8-3-4-11(17-2)9(13)5-8/h3-6H,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWGIRUSWKLUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC(=C(C=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)

![6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1466800.png)

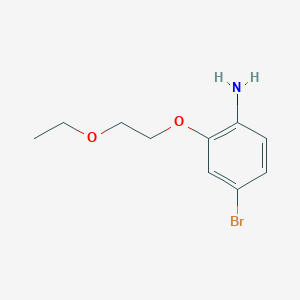

![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)